Tanzawaic acid B
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Overview
Description
Tanzawaic acid B is a natural polyketide compound isolated from the fungus Penicillium citrinum. It belongs to the tanzawaic acid family, which includes several analogues such as tanzawaic acids A, C, and D . The compound is characterized by a pentadienoic ester and an octalin moiety, making it a unique and structurally complex molecule .
Preparation Methods
The first total synthesis of tanzawaic acid B was achieved by researchers at the Tokyo University of Science . The synthetic route involves several key steps, including:
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is used to form the pentadienoic ester from the corresponding aldehyde.
Barton-McCombie Deoxygenation: This step involves the conversion of xanthate to the desired aldehyde.
Asymmetric Alkylation and Mukaiyama Aldol Reaction: These reactions are employed to construct the polysubstituted octalin skeleton.
The synthetic improvement from previous conditions facilitated gram-scale synthesis, making it possible to produce this compound in larger quantities .
Chemical Reactions Analysis
Tanzawaic acid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester and ketone functionalities within the molecule.
Substitution: Various substitution reactions can occur at the multiple stereogenic centers of the octalin skeleton.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tanzawaic acid B has several scientific research applications, including:
Antibacterial Activity: The compound has shown significant antibacterial properties, making it a potential candidate for new antibiotic drugs.
Antifungal Activity: Research has demonstrated its effectiveness against various fungal strains.
Antimalarial Activity: This compound has been found to exhibit antimalarial properties, providing a basis for further drug development.
Inhibition of Superoxide Production: The compound inhibits superoxide production in human neutrophils, indicating potential anti-inflammatory applications.
Mechanism of Action
The mechanism of action of tanzawaic acid B involves the inhibition of superoxide anion production in human neutrophils . This activity is crucial for its anti-inflammatory and antibacterial effects. The compound targets specific molecular pathways involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Tanzawaic acid B is part of the tanzawaic acid family, which includes several similar compounds:
Tanzawaic Acid A: Shares a similar core structure but differs in the functional groups attached to the octalin skeleton.
Tanzawaic Acid C: Another analogue with variations in the ester and ketone functionalities.
Tanzawaic Acid D: Similar to this compound but with different stereochemistry and functional groups.
Compared to these analogues, this compound is unique due to its specific stereochemistry and the presence of a pentadienoic ester, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C18H26O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,2S,4aR,6S,8R,8aS)-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H26O2/c1-12-10-14(3)18-15(11-12)9-8-13(2)16(18)6-4-5-7-17(19)20/h4-9,12-16,18H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+/t12-,13-,14+,15-,16-,18-/m0/s1 |
InChI Key |
DUGGXGNWQZWAAS-RAJPTAFASA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H]2[C@H](C1)C=C[C@@H]([C@@H]2/C=C/C=C/C(=O)O)C)C |
Canonical SMILES |
CC1CC(C2C(C1)C=CC(C2C=CC=CC(=O)O)C)C |
Origin of Product |
United States |
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